![molecular formula C8H4ClF2NO3S B11776195 2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)
2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a difluoromethyl group and a sulfonyl chloride group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl sulfone under specific conditions to form the benzoxazole ring. The sulfonyl chloride group is then introduced through a chlorination reaction using reagents such as thionyl chloride or sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The difluoromethyl group can also enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzo[d]thiazole-5-sulfonyl chloride
- 2-(Difluoromethyl)benzo[d]oxazole-5-sulfonamide
- 2-(Trifluoromethyl)benzo[d]oxazole-5-sulfonyl chloride
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C8H4ClF2NO3S |
|---|---|
Molecular Weight |
267.64 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(13,14)4-1-2-6-5(3-4)12-8(15-6)7(10)11/h1-3,7H |
InChI Key |
LJPCTVIGPPDEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B11776113.png)
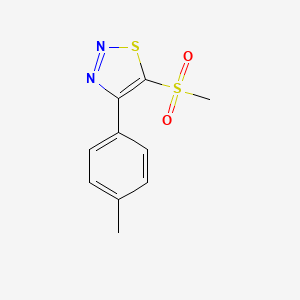
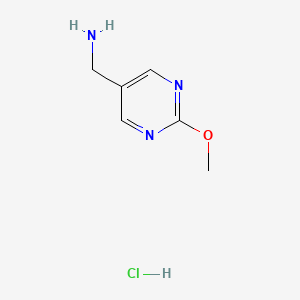
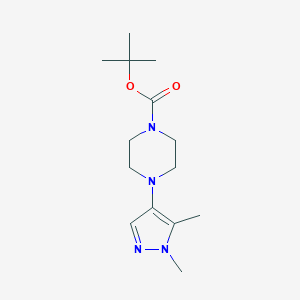
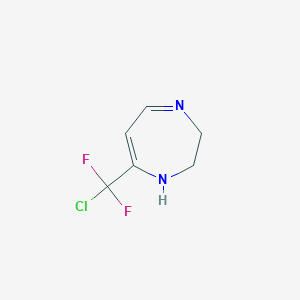
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
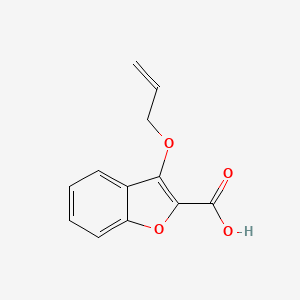

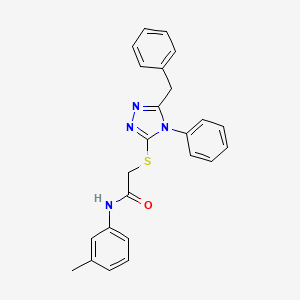
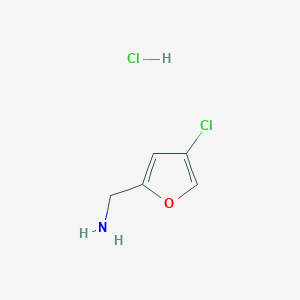
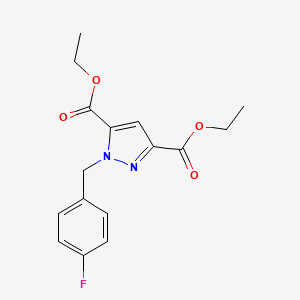
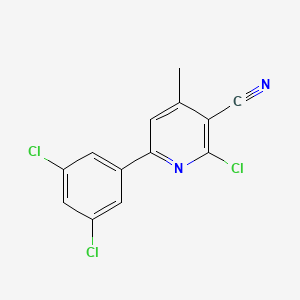
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)
